molecular formula C9H11FO2 B13584285 (5-Fluoro-2-methoxy-4-methylphenyl)methanol

(5-Fluoro-2-methoxy-4-methylphenyl)methanol

Cat. No.: B13584285
M. Wt: 170.18 g/mol
InChI Key: VDZFOPYIFYVZKD-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methoxy-4-methylphenyl)methanol is an organic compound with the molecular formula C9H11FO2 It is a derivative of phenol, characterized by the presence of a fluorine atom, a methoxy group, and a methyl group on the benzene ring, along with a methanol group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methoxy-4-methylphenyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methoxy-4-methylbenzaldehyde.

    Reduction Reaction: The aldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction reactions using efficient and cost-effective reducing agents. The process may also include continuous flow reactors to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methoxy-4-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-Fluoro-2-methoxy-4-methylbenzaldehyde or 5-Fluoro-2-methoxy-4-methylbenzoic acid.

    Reduction: Various reduced derivatives depending on the specific reaction conditions.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

(5-Fluoro-2-methoxy-4-methylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which (5-Fluoro-2-methoxy-4-methylphenyl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-methylphenyl)methanol
  • (5-Fluoro-2-methoxyphenyl)methanol
  • (5-Fluoro-2-methylphenyl)methanol

Uniqueness

(5-Fluoro-2-methoxy-4-methylphenyl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its reactivity and potential biological activity compared to similar compounds without the fluorine substitution.

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

(5-fluoro-2-methoxy-4-methylphenyl)methanol

InChI

InChI=1S/C9H11FO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-4,11H,5H2,1-2H3

InChI Key

VDZFOPYIFYVZKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)CO)OC

Origin of Product

United States

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